molecular formula C18H21FN6O B6805403 N-(1,5-dimethyltriazol-4-yl)-4-(5-fluoro-1H-indol-3-yl)piperidine-1-carboxamide

N-(1,5-dimethyltriazol-4-yl)-4-(5-fluoro-1H-indol-3-yl)piperidine-1-carboxamide

Cat. No.: B6805403
M. Wt: 356.4 g/mol
InChI Key: KUAJLANGGAQFOD-UHFFFAOYSA-N
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Description

“N-(1,5-dimethyltriazol-4-yl)-4-(5-fluoro-1H-indol-3-yl)piperidine-1-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a triazole ring, an indole moiety, and a piperidine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-(1,5-dimethyltriazol-4-yl)-4-(5-fluoro-1H-indol-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN6O/c1-11-17(22-23-24(11)2)21-18(26)25-7-5-12(6-8-25)15-10-20-16-4-3-13(19)9-14(15)16/h3-4,9-10,12,20H,5-8H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAJLANGGAQFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C)NC(=O)N2CCC(CC2)C3=CNC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,5-dimethyltriazol-4-yl)-4-(5-fluoro-1H-indol-3-yl)piperidine-1-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: Starting with a suitable precursor, the triazole ring can be formed through cyclization reactions involving azides and alkynes.

    Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones.

    Piperidine Ring Formation: The piperidine ring can be introduced through hydrogenation of pyridine derivatives or via cyclization reactions.

    Coupling Reactions: The final step involves coupling the triazole, indole, and piperidine fragments using amide bond formation techniques, such as peptide coupling reagents (e.g., EDC, DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions could target the triazole ring or the piperidine ring, potentially leading to ring-opened products.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the fluorine-substituted indole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Reduced triazole or piperidine derivatives.

    Substitution: Halogenated or alkylated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the indole moiety suggests potential interactions with biological targets such as serotonin receptors.

Medicine

Medicinally, such compounds may be explored for their potential therapeutic effects. The combination of triazole, indole, and piperidine rings is indicative of possible applications in the development of anti-inflammatory, anticancer, or antimicrobial agents.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of “N-(1,5-dimethyltriazol-4-yl)-4-(5-fluoro-1H-indol-3-yl)piperidine-1-carboxamide” would depend on its specific biological target. Generally, such compounds may act by binding to specific receptors or enzymes, thereby modulating their activity. The indole moiety may interact with serotonin receptors, while the triazole ring could inhibit enzymes by coordinating with metal ions in the active site.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,2,3-triazol-4-yl)-4-(5-fluoro-1H-indol-3-yl)piperidine-1-carboxamide
  • N-(1,5-dimethyltriazol-4-yl)-4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxamide
  • N-(1,5-dimethyltriazol-4-yl)-4-(5-fluoro-1H-indol-3-yl)piperidine-1-sulfonamide

Uniqueness

The uniqueness of “N-(1,5-dimethyltriazol-4-yl)-4-(5-fluoro-1H-indol-3-yl)piperidine-1-carboxamide” lies in its specific combination of functional groups. The presence of a fluorine atom on the indole ring may enhance its binding affinity and selectivity for certain biological targets, while the triazole ring can provide stability and resistance to metabolic degradation.

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